molecular formula C12H12F3NO2 B1412306 Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate CAS No. 1858257-29-0

Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate

Cat. No. B1412306
CAS RN: 1858257-29-0
M. Wt: 259.22 g/mol
InChI Key: PACARZWPMMMISV-UHFFFAOYSA-N
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Description

“Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate” consists of a benzoic acid moiety, a pyrrolidinyl group, and three fluorine atoms . The exact spatial arrangement of these groups could not be found in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation of Various Derivatives : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with nucleophiles to form various substituted derivatives and trifluoromethyl-containing heterocyclic compounds. This shows its utility in synthesizing diverse chemical structures (Sokolov & Aksinenko, 2010).

  • Catalytic Reactions : Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate is involved in organocatalytic asymmetric direct aldol reactions with aromatic methyl ketones, producing compounds with high yields and enantioselectivity (Funabiki et al., 2011).

Biological Applications

  • Antimicrobial Activity : Polysubstituted methyl pyrrolidine derivatives exhibit significant antibacterial activity against various strains, including M. tuberculosis. This indicates its potential in developing new antimicrobial agents (Nural et al., 2018).

  • Spectroscopic and Physicochemical Properties : Studies on related methyl pyrrolidine derivatives have contributed to understanding their spectroscopic and physicochemical properties, crucial for various scientific applications (Laurella & Erben, 2016).

Materials Science

  • Polymer Synthesis : Methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate derivatives are used in the synthesis of novel polymers, indicating their utility in material science and engineering (Zhen-jun, 2011).

  • Electroluminescent Materials : The derivative's role in synthesizing iridium (III) complexes suggests its potential in developing high-efficiency electroluminescent materials for OLEDs (Su et al., 2021).

properties

IUPAC Name

methyl 2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-4-2-3-5-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACARZWPMMMISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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